2-(4-Methyl-1H-pyrazol-3-yl)phenol
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Overview
Description
2-(4-Methyl-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a methyl group at the 4-position and a phenol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carbaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to yield reduced forms of the pyrazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context. Detailed studies on its binding interactions and biochemical pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
- 2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol
Uniqueness
2-(4-Methyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different levels of biological activity, stability, and solubility, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
94268-36-7 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(4-methyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-12-10(7)8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,11,12) |
InChI Key |
ZLUHTRJGKZXYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
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